
An In-depth Technical Guide to the Physical
Properties of 4-(Hydroxymethyl)picolinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(Hydroxymethyl)picolinonitrile
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Abstract
4-(Hydroxymethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of significant

interest in medicinal chemistry and materials science. Its unique bifunctional nature,

possessing both a nucleophilic hydroxymethyl group and an electrophilic nitrile moiety, makes it

a versatile building block for the synthesis of a wide array of complex molecular architectures. A

thorough understanding of its fundamental physical properties is paramount for its effective

utilization in research and development. This guide provides a comprehensive overview of the

known physical characteristics of 4-(Hydroxymethyl)picolinonitrile, outlines detailed

experimental protocols for their determination, and offers insights into the interpretation of its

spectral data.

Introduction: The Scientific Rationale
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous approved

pharmaceuticals. The substituents on this ring system play a crucial role in modulating the

molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability,

which in turn dictate its pharmacokinetic and pharmacodynamic profile. In 4-
(Hydroxymethyl)picolinonitrile, the hydroxymethyl group at the 4-position can engage in

hydrogen bonding, enhancing aqueous solubility, while the nitrile group at the 2-position serves

as a versatile chemical handle for various transformations. This guide delves into the core

physical properties that define the behavior of this compound in experimental settings.
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Core Physicochemical Properties
A summary of the key physical properties of 4-(Hydroxymethyl)picolinonitrile is presented in

Table 1. It is critical to note that while some properties have been experimentally determined,

others, such as the boiling point and pKa, are currently based on predictive models.

Table 1: Summary of Physical Properties of 4-(Hydroxymethyl)picolinonitrile

Property Value Source(s)

Molecular Formula C₇H₆N₂O [1][2]

Molecular Weight 134.14 g/mol [3]

Appearance White to off-white solid [4]

Melting Point 111-112 °C [4]

Boiling Point 340.4 ± 27.0 °C (Predicted) [4]

Density 1.25 ± 0.1 g/cm³ (Predicted) [4]

pKa 13.03 ± 0.10 (Predicted) [4]

Solubility

Predicted to have limited

solubility in water; soluble in

polar organic solvents (e.g.,

DMSO, DMF).[5] The isomeric

3-(hydroxymethyl)picolinonitrile

is reported to have higher

aqueous solubility.[6]

CAS Number 71935-32-5 [1]

Experimental Determination of Physical Properties:
A Methodological Deep Dive
The following sections provide detailed, field-proven protocols for the experimental validation of

the key physical properties of 4-(Hydroxymethyl)picolinonitrile. The causality behind

experimental choices is explained to provide a deeper understanding of the methodologies.
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Melting Point Determination by Differential Scanning
Calorimetry (DSC)
Rationale: DSC is a highly sensitive and accurate thermal analysis technique for determining

the melting point and purity of a crystalline solid. It measures the difference in heat flow

between a sample and a reference as a function of temperature.

Experimental Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh 1-3 mg of 4-(Hydroxymethyl)picolinonitrile into a

standard aluminum DSC pan. Crimp the pan to ensure a good seal.

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard

(melting point 156.6 °C) to ensure temperature and enthalpy accuracy.

DSC Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the

sample from ambient temperature (e.g., 25 °C) to a temperature well above the expected

melting point (e.g., 150 °C) at a controlled rate, typically 10 °C/min, under a nitrogen purge to

prevent oxidation.

Data Interpretation: The melting point is determined as the onset temperature of the

endothermic peak in the resulting thermogram. A sharp melting peak is indicative of high

purity.

Solubility Profiling
Rationale: Understanding the solubility of a compound in various solvents is crucial for reaction

setup, purification, and formulation development. A systematic approach is employed to classify

the compound's solubility.

Experimental Workflow:

Caption: Systematic Workflow for Solubility Determination.
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Step-by-Step Protocol:

Water Solubility: Add approximately 10-20 mg of 4-(Hydroxymethyl)picolinonitrile to 1 mL

of deionized water in a test tube. Vortex or shake vigorously for 1-2 minutes. Observe for

complete dissolution. If soluble, test the pH of the solution with litmus paper.

Aqueous Base Solubility: If insoluble in water, add the same amount of compound to 1 mL of

5% aqueous sodium hydroxide solution. Observe for dissolution, which would indicate acidic

properties.

Aqueous Acid Solubility: If insoluble in water and aqueous base, test the solubility in 1 mL of

5% aqueous hydrochloric acid. Dissolution indicates basic properties, likely due to the

pyridine nitrogen.

Concentrated Acid Solubility: For compounds insoluble in the above, test solubility in

concentrated sulfuric acid. Dissolution can indicate the presence of functional groups that

can be protonated by the strong acid.

Organic Solvent Solubility: Systematically test the solubility in a range of common organic

solvents with varying polarities, such as methanol, ethanol, acetone, ethyl acetate,

dichloromethane, and hexane. This provides a qualitative measure of the compound's

polarity.

pKa Determination by Potentiometric Titration
Rationale: The pKa is a measure of the acidity of a compound. For 4-
(Hydroxymethyl)picolinonitrile, the pKa of the pyridinium ion is a key parameter influencing

its ionization state at different pH values. Potentiometric titration is a classic and reliable

method for its determination.

Step-by-Step Protocol:

Sample Preparation: Accurately weigh a sample of 4-(Hydroxymethyl)picolinonitrile and

dissolve it in a known volume of deionized water to create a solution of known concentration

(e.g., 0.01 M).
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Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Use a calibrated pH electrode and a magnetic stirrer.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl)

added in small, precise increments using a burette. Record the pH of the solution after each

addition.

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is

determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and

functional groups present in 4-(Hydroxymethyl)picolinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

Aromatic Protons (3H): The three protons on the pyridine ring will appear in the aromatic

region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely exhibit a

complex splitting pattern (e.g., a singlet and two doublets).

Hydroxymethyl Protons (-CH₂OH, 2H): A singlet is expected for the methylene protons, likely

in the range of δ 4.5-5.0 ppm.

Hydroxyl Proton (-OH, 1H): A broad singlet that can exchange with D₂O. Its chemical shift is

concentration and temperature-dependent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

Pyridine Carbons (5C): Five signals are expected in the aromatic region (δ 120-160 ppm).

Nitrile Carbon (-CN, 1C): A signal around δ 115-120 ppm.
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Hydroxymethyl Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the presence of specific functional groups in a

molecule based on their characteristic vibrational frequencies.

Key Predicted IR Absorptions:

O-H Stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

C-H Stretch (aromatic): Weak to medium bands around 3000-3100 cm⁻¹.

C≡N Stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.

C=C and C=N Stretch (aromatic ring): Several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch (alcohol): A strong band in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and

fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI):

Molecular Ion (M⁺): A peak at m/z = 134, corresponding to the molecular weight of the

compound.

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of a hydrogen

atom (m/z = 133), a hydroxyl group (m/z = 117), and potentially the hydroxymethyl group

(m/z = 103).

Stability and Storage
Proper handling and storage are crucial to maintain the integrity of 4-
(Hydroxymethyl)picolinonitrile.
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Stability: The compound is generally stable under normal laboratory conditions. However, the

hydroxymethyl group can be susceptible to oxidation, and the nitrile group can undergo

hydrolysis under strong acidic or basic conditions.

Storage: It is recommended to store 4-(Hydroxymethyl)picolinonitrile in a tightly sealed

container under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to minimize

degradation. It should be kept in a dry, well-ventilated place away from strong oxidizing

agents.[1]

Conclusion
This technical guide provides a foundational understanding of the key physical properties of 4-
(Hydroxymethyl)picolinonitrile. While some experimental data is available, further research

is warranted to replace predicted values with experimentally determined ones, particularly for

the boiling point and pKa. The detailed protocols provided herein offer a robust framework for

researchers to perform their own characterization, ensuring data accuracy and reproducibility. A

comprehensive grasp of these physical properties will undoubtedly facilitate the innovative

application of this versatile molecule in the advancement of science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of 4-(Hydroxymethyl)picolinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3029598#physical-properties-of-4-hydroxymethyl-
picolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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